5,7-Dichloro-6-methylquinolin-3-amine
Description
5,7-Dichloro-6-methylquinolin-3-amine is a halogenated quinoline derivative characterized by chlorine atoms at positions 5 and 7, a methyl group at position 6, and an amine group at position 3.
Synthetic routes for analogous quinoline amines often involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (MW 357.17) was synthesized using Pd(dba)₂, BINAP, and t-BuONa , while 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine was prepared via a one-step protocol with Hünig’s base . These methods highlight the versatility of transition metal catalysis in constructing similar frameworks.
Properties
Molecular Formula |
C10H8Cl2N2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
5,7-dichloro-6-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-8(11)3-9-7(10(5)12)2-6(13)4-14-9/h2-4H,13H2,1H3 |
InChI Key |
UPMLHQYIQLGOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)C=C(C=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-methylquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, such as 6-methylquinoline, undergoes nitration to introduce a nitro group at the 3rd position.
Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder or catalytic hydrogenation.
Chlorination: The final step involves the chlorination of the quinoline ring at the 5th and 7th positions using reagents like phosphorus pentachloride or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dichloro-6-methylquinolin-3-amine can undergo oxidation reactions, typically at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
While the search results do not offer an extensive overview of "5,7-Dichloro-6-methylquinolin-3-amine," they do provide information regarding quinoline derivatives, their synthesis, and biological applications.
General Information on Quinoline Derivatives
- Biological activities Quinoline derivatives possess a wide array of pharmacological applications, such as acting as anticancer, anti-HIV, antifungal, and antileishmanial agents, as well as inhibitors of Mycobacterium tuberculosis and botulinum neurotoxin . They can also serve as iron-chelators for neuroprotection and as chelators of metalloproteins .
- Uses Quinoline derivatives are utilized as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions .
- 8-Hydroxyquinoline 8-Hydroxyquinoline and its derivatives have gained considerable attention in the last two decades due to their unique physical and chemical properties .
Synthesis of Quinoline Derivatives
- Novel 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one (17 ) can be synthesized in high yields (65–90%) through refluxing a mixture of 8-hydroxyquinoline (8-HQ), para-alkylbenzaldehyde 16 , and urea under acidic conditions .
- 16 quinoline-based 1,3,4-oxadiazole-triazole derivatives can be prepared through a hybrid strategy of nitrogen-containing heterocyclic scaffolds .
Biological Evaluation of Quinoline Derivatives
- Anticancer Activity Some quinoline derivatives have demonstrated excellent activity against various human cancer cell lines . For example, 2-quinolyl-1,3-tropolones have been tested and synthesized for their anti-proliferative activity against several human cancer cell lines .
- Antimicrobial Activity Some derivatives exhibit remarkable antibacterial activity against Gram-positive and Gram-negative strains compared to standard antibiotics .
5,7-Dichloro-8-hydroxyquinoline
- A process for the production of 5,7-dichloro-8-hydroxy-quinoline involves chlorinating 8-hydroxy-quinoline with chlorine in glacial acetic acid with cooling . An improved process involves chlorinating a solution of 8-hydroxy-quinoline in chloroform with an excess of chlorine in the presence of 0.55% by weight of iodine, based on the weight of 8-hydroxy-quinoline used as starting material .
Other Dichloroquinoline Derivatives
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methylquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substitutional Differences
Key structural analogues and their substituent patterns are summarized below:
Substituent Effects:
- Electron-Withdrawing vs.
- Halogen Position: Bromine at position 6 (as in ) may increase steric hindrance compared to smaller halogens like chlorine or fluorine.
Physicochemical Properties
- Boiling Point/Solubility: Limited data are available, but molecular weight and halogenation patterns suggest moderate solubility in polar organic solvents (e.g., dichloromethane or methanol, as used in ).
- Stability: Chlorine substituents at positions 5 and 7 likely confer thermal stability, as seen in similar halogenated quinolines .
Spectroscopic Characterization
- ¹H-NMR: For N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine , aromatic protons resonate at δ 7.35–8.50 ppm, while methyl groups appear at δ 1.55–2.15 ppm. The target compound’s methyl group would likely show a singlet near δ 2.1–2.5 ppm.
- 13C-NMR: Quinoline carbons in are observed at δ 117.3–151.9 ppm, consistent with aromatic systems.
Notes
- Synthetic Challenges: Steric hindrance from the 6-methyl group may complicate functionalization at adjacent positions.
- Safety and Storage: Limited hazard data are available; however, halogenated quinolines often require storage in cool, dry conditions .
- Research Gaps: Biological activity data (e.g., antimicrobial or anticancer properties) are absent in the provided evidence, warranting further investigation.
Biological Activity
5,7-Dichloro-6-methylquinolin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H7Cl2N. Its structure features a quinoline scaffold, which is known for its diverse biological activities. The presence of chlorine atoms at positions 5 and 7 enhances the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Its structure suggests potential interactions with bacterial or fungal targets, leading to antimicrobial effects.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Biological Activity Overview
Research has highlighted various biological activities associated with this compound:
Anticancer Activity
Several studies have evaluated the anticancer properties of quinoline derivatives. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15.2 |
| This compound | NCI-H460 (Lung Cancer) | 25.4 |
| This compound | HepG2 (Liver Cancer) | 18.7 |
These findings suggest that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several pathogenic strains:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 22 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry assessed various quinoline derivatives for their anticancer properties. The results indicated that modifications at the C6 position significantly influenced cytotoxicity and selectivity towards cancer cells .
- Mechanistic Insights : Research indicated that compounds similar to this compound induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Antimicrobial Efficacy : A comparative study on quinoline derivatives showed that those with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
